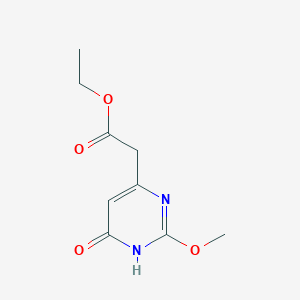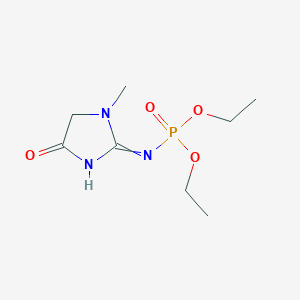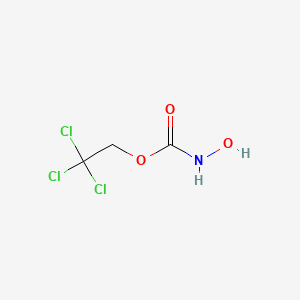
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be achieved through several methods. One common approach involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . This method is efficient, cost-effective, and environmentally friendly, often utilizing reusable and heterogeneous catalysts such as Montmorillonite-KSF . The reaction typically proceeds under solvent-free conditions, resulting in high yields and short reaction times.
Analyse Des Réactions Chimiques
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with aliphatic amines to form corresponding acetamides . Additionally, it can undergo reactions with hydrazine hydrate and aniline to produce 2-hydrazinyl and 2-anilino derivatives, respectively . These reactions often occur under mild conditions, such as room temperature or gentle heating, and in the presence of common reagents like ethanol and sodium ethoxide .
Applications De Recherche Scientifique
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, pyrimidine derivatives, including this compound, are studied for their potential anticancer, antiviral, and antimicrobial activities . Additionally, it is used in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
The mechanism of action of ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and interfere with nucleic acid synthesis, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be compared with other pyrimidine derivatives such as 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate and 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-ethyl-L-valinate These compounds share similar structural features and biological activities but differ in their specific functional groups and applications
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
ethyl 2-(2-methoxy-6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-8(13)5-6-4-7(12)11-9(10-6)14-2/h4H,3,5H2,1-2H3,(H,10,11,12) |
Clé InChI |
KHGJIALOEKVWBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=O)NC(=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)

![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)

![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)




![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
